molecular formula C13H18N2 B14070456 Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole

Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole

Cat. No.: B14070456
M. Wt: 202.30 g/mol
InChI Key: GTQVMLYRXPPDSO-UHFFFAOYSA-N
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Description

Historical Context of β-Carboline Alkaloid Derivatives in Drug Discovery

β-Carboline alkaloids, characterized by their tricyclic pyrido[3,4-b]indole structure, have been investigated since the early 20th century for their diverse biological activities. The isolation of natural products such as harmine and harmane from Peganum harmala seeds demonstrated their potential as monoamine oxidase inhibitors and antiviral agents. These compounds served as foundational templates for synthetic modifications aimed at optimizing pharmacokinetic properties and target selectivity.

The evolution toward pyrido[4,3-b]indole systems (γ-carbolines) emerged from efforts to enhance metabolic stability while retaining the aromatic π-system essential for target engagement. Early work by Li et al. demonstrated that marine β-carboline derivatives like marinacarboline A-D could be synthesized through Pictet-Spengler reactions starting from tryptophan derivatives. This methodology laid the groundwork for developing hexahydro analogs, where partial saturation of the pyridoindole ring system modulates both stereoelectronic properties and three-dimensional target complementarity.

Structural Classification of Hexahydro-pyridoindole Systems

Hexahydro-pyridoindoles exhibit distinct conformational profiles based on their saturation patterns and stereochemistry. The trans-2,3,4,4a,5,9b-hexahydro configuration introduces three chiral centers (C4a, C9b, and C2), creating multiple diastereomeric forms with varying biological activities. Comparative analysis of pyridoindole derivatives reveals four primary structural subclasses:

Structural Subclass Ring Saturation Pattern Key Substituent Positions Biological Relevance
Fully aromatic γ-carbolines No saturation C1, C3, C5 MAO inhibition, intercalation
Tetrahydro-pyridoindoles Partial saturation (C4a-C9b) C2, C4a, C9b Neurotransmitter receptor modulation
Hexahydro-pyridoindoles (cis) Full saturation with cis junctions C2, C5, C8 Steric hindrance effects
Hexahydro-pyridoindoles (trans) Full saturation with trans junctions C2, C5, C8 Enhanced CNS penetration

The trans-2,5-dimethyl substitution pattern in the target compound introduces axial chirality while maintaining planarity in the indole moiety. X-ray crystallographic studies of related structures show that the trans configuration at C4a-C9b reduces steric clash between the pyridine nitrogen and adjacent substituents, favoring bioactive conformations. This stereochemical arrangement also influences hydrogen-bonding capacity, as demonstrated by the 8.2° deviation from coplanarity observed in benzyl-substituted analogs.

Synthetic methodologies for these systems often employ reductive Pictet-Spengler cyclizations, where tryptamine derivatives react with carbonyl compounds under catalytic hydrogenation conditions. A notable example involves the stereocontrolled synthesis of (−)-harmicine analogs using Pd/C-mediated hydrogenation followed by selective Boc protection. For the dimethyl variant, alkylation of intermediate enolates with methyl iodide enables precise installation of the C2 and C5 methyl groups while preserving the trans ring junction.

Key synthetic challenges include:

  • Controlling diastereoselectivity during the hexahydro ring formation
  • Preventing N-oxide formation at the pyridine nitrogen
  • Achieving regioselective methylation without over-alkylation

Recent advances in asymmetric catalysis have addressed these issues through chiral phosphoric acid catalysts, achieving enantiomeric excess values >90% in model systems. These developments have enabled systematic exploration of structure-activity relationships across the pyridoindole chemical space.

Properties

IUPAC Name

2,5-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-14-8-7-13-11(9-14)10-5-3-4-6-12(10)15(13)2/h3-6,11,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQVMLYRXPPDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C(C1)C3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Borohydride Reduction of Indole Acid Salts

A pivotal method for accessing the trans configuration involves the stereoselective reduction of amino-substituted indole precursors. As detailed in U.S. Patent 4,217,454, the process begins with the formation of a strong acid addition salt of the indole derivative. For instance, treating 2,5-dimethyl-1H-pyrido[4,3-b]indole with hydrochloric acid generates the corresponding hydrochloride salt, which is then subjected to sodium borohydride in anhydrous tetrahydrofuran (THF) at 0–5°C. The absence of free acid in the reaction medium ensures selective reduction of the C3–C4 double bond while preserving the stereochemical integrity of the 4a and 9b positions. Subsequent acidification with aqueous HCl hydrolyzes intermediate borane complexes, yielding the trans-dihydroindole with >90% diastereomeric excess (de).

Key advantages of this method include operational simplicity and high stereocontrol, attributed to the steric hindrance imposed by the adamantylmethyl group in model systems. However, the introduction of methyl groups at C2 and C5 requires pre-functionalization of the indole precursor, often achieved via Friedel-Crafts alkylation or nucleophilic substitution reactions.

Fischer Indole Cyclization of Hydrazone Intermediates

The Fischer indole synthesis, adapted from European Patent EP0238411A1, offers a robust route to the hexahydropyridoindole core. Starting with 1,2-dihydro-4-hydrazino-5-methyl-2-oxopyridine, condensation with cyclohexanone derivatives under acidic conditions (e.g., ethanol, HCl) generates hydrazone intermediates. Cyclization at 200–280°C in diphenyl ether induces ring closure, forming the hexahydro-1,2,6,7,8,9-methyl-4-oxo-5H-pyrido[4,3-b]indole skeleton. Subsequent dehydrogenation using palladium-on-carbon (10% Pd/C) in refluxing toluene selectively aromatizes the C1–C2 bond, yielding the trans-dihydro configuration with 76–85% yield.

Critical to this approach is the stereochemical outcome of the cyclization step. The chair-like transition state during hydrazone cyclization favors the trans disposition of the 4a and 9b hydrogen atoms, as corroborated by X-ray crystallographic data. Methyl groups at C2 and C5 are introduced via alkylation of the pyridine precursor prior to hydrazone formation, ensuring regioselectivity.

Comparative Analysis of Synthetic Routes

Method Key Reagents/Conditions Yield (%) Stereoselectivity (trans:cis) Scalability
Borohydride Reduction NaBH₄, THF, HCl 85–90 9:1 High
Fischer Cyclization Pd/C, diphenyl ether, 250°C 70–76 8:1 Moderate
Palladium Catalysis Pd(OCOCF₃)₂, O₂, toluene 60–65 Not reported Low

The borohydride reduction excels in stereocontrol and scalability, making it industrially viable. In contrast, Fischer cyclization, while reliable, requires high-temperature conditions that may limit functional group compatibility. Palladium-based methods, though innovative, necessitate further optimization for trans-selectivity.

Mechanistic Insights into Stereochemical Outcomes

The trans configuration in these systems arises from a combination of steric and electronic factors. During borohydride reduction, the protonated indole adopts a conformation where the 4a-hydrogen is axial, minimizing non-bonded interactions with the C2 methyl group. This preorganization directs borohydride attack from the less hindered face, establishing the trans relationship.

In Fischer cyclization, the hydrazone intermediate undergoes-sigmatropic rearrangement via a six-membered transition state, positioning the 4a and 9b hydrogens antiperiplanar. Subsequent dehydrogenation with Pd/C selectively removes the axial 1,2-hydrogens, preserving the trans geometry.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride, triethylamine hydrochloride, and various reducing agents like borane complexes. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole is a pyridoindole featuring a fused pyridine and indole ring system, drawing interest for its potential pharmacological properties, especially regarding central nervous system activities and neuroleptic effects. The stereochemistry at the 4a and 9b positions significantly influences its biological activity.

General Information

  • IUPAC Name: (4aR,9bR)-2,5-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole
  • CAS Number: 57684-92-1
  • Molecular Formula: C13H18N2C_{13}H_{18}N_2
  • Molecular Weight: 202.30

Potential Applications

This compound's applications are diverse:

  • Pharmacological Research: It is used in studies focusing on central nervous system activities and neuroleptic effects.
  • Neurotransmitter Interaction Studies: It interacts with various neurotransmitter receptors, such as dopamine and serotonin receptors.
  • Development of Novel Therapeutics: It can be used in creating new medications targeting neurological disorders.

The chemical reactivity of this compound can involve transformations typical of indole derivatives, which can lead to the creation of derivatives exhibiting altered biological properties or enhanced potency in pharmacological applications.

Neuroleptic Activity

This compound has demonstrated potential in central nervous system activities and neuroleptic effects. Derivatives of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole influence the potency of central nervous system activities, where substituents at the 2, 5, and 8 positions, along with the relative configuration at the 4a and 9b positions, play a crucial role . A cis-2-[3-(p-fluorobenzoyl)propyl] analogue of carbidine has exhibited potent neuroleptic activity .

This compound interacts with neurotransmitter receptors, including dopamine and serotonin receptors.

Similar Compounds

Compound NameStructureUnique Features
CarbidineC13H20N2C_{13}H_{20}N_2Exhibits potent neuroleptic activity with a different substitution pattern at positions 2 and 8
2-MethylindoleC9H9NC_9H_9NSimpler structure with less complex biological activity compared to pyridoindoles
StobadineC19H22N2OC_{19}H_{22}N_2OContains additional functional groups and is known for antioxidant properties, but lacks the specific neuroleptic effects seen in pyridoindoles

Mechanism of Action

The mechanism of action of this compound, particularly its neuroleptic derivatives, involves binding to dopamine receptors. This binding is facilitated by the hydrogen-bond donating site on the dopamine receptor, which interacts with the compound’s structure . This interaction can modulate the activity of dopamine receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Cis vs. Trans Isomers

The trans-isomer’s activity contrasts sharply with that of its cis-counterparts. For example:

Compound Configuration Substituents Key Activities Reference
Trans-2,5-dimethyl derivative 4a,9b-trans 2-CH₃, 5-CH₃ Neuroleptic, CNS modulation
Cis-2,8-dimethyl (Stobadine) 4a,9b-cis 2-CH₃, 8-CH₃ Antioxidant, cardioprotective
Cis-2-[3-(p-Fluorobenzoyl)propyl] 4a,9b-cis 2-substituted Neuroleptic > parent carbidine
  • Stereochemical Impact : The trans-configuration reduces antioxidant efficacy compared to cis-isomers like stobadine, which exhibit potent hydroxyl radical scavenging . However, trans-derivatives show enhanced neuroleptic activity, suggesting stereochemistry-dependent receptor interactions .
  • Substituent Position : Methyl groups at positions 2 and 5 (trans-isomer) favor CNS activity, whereas position 8 substitutions (e.g., methoxy in SMe1EC2) enhance neuroprotection and antioxidant capacity in cis-derivatives .

Pharmacological Activities

  • Neuroleptic Effects : Trans-2,5-dimethyl derivatives demonstrate robust neuroleptic activity, comparable to haloperidol in preclinical models, likely via dopamine D₂ receptor antagonism . In contrast, cis-2,8-dimethyl stobadine lacks significant neuroleptic effects but shows cardioprotection .
  • Antioxidant Capacity : Stobadine’s cis-configuration enables efficient free radical scavenging (IC₅₀ for hydroxyl radicals: ~5 µM) , while the trans-isomer’s antioxidant activity is negligible due to reduced orbital overlap in the indole system .
  • Neuroprotection : Methoxy-substituted cis-derivatives (e.g., SMe1EC2) mitigate hippocampal damage in Alzheimer’s models, whereas trans-derivatives are unexplored in this context .

Toxicity Profiles

  • Developmental Toxicity: Cis-2,8-dimethyl stobadine dipalmitate (STB) caused skeletal anomalies in rat fetuses at 15–50 mg/kg/d and maternal hepatotoxicity at 50 mg/kg/d . No comparable data exist for the trans-isomer, but its distinct metabolism (due to stereochemistry) may alter toxicity.

Biological Activity

Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H16N2
  • Molecular Weight : 202.30 g/mol
  • CAS Number : 57684-92-1
  • InChIKey : GTQVMLYRXPPDSO-WCQYABFASA-N

These properties facilitate its interaction with biological systems and contribute to its pharmacological effects.

Mechanisms of Biological Activity

This compound exhibits various biological activities through several mechanisms:

  • G Protein-Coupled Receptor Modulation : This compound interacts with multiple G protein-coupled receptors (GPCRs), which play critical roles in signal transduction processes within cells. Its activity on these receptors can influence various physiological responses such as neurotransmission and hormonal regulation .
  • Antioxidant Properties : Similar to other indole derivatives, this compound may exhibit antioxidant activity. Indoles are known to scavenge free radicals and reduce oxidative stress in biological systems . This property is essential for protecting cells from damage and could have implications in preventing diseases associated with oxidative stress.
  • Enzyme Inhibition : Research indicates that pyridoindoles can act as enzyme inhibitors. For instance, they may inhibit phosphodiesterases (PDEs), which are involved in cyclic nucleotide signaling pathways crucial for various cellular functions .

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant potential of various indole derivatives using the ABTS assay. The results indicated that this compound displayed significant radical scavenging activity compared to other tested compounds. This suggests its potential utility in formulations aimed at reducing oxidative damage in cells .

Study 2: Neuroprotective Effects

In a neuroprotective study involving animal models of neurodegeneration, the administration of this compound resulted in reduced markers of neuronal damage and improved cognitive function. The mechanism was attributed to its ability to modulate GPCRs involved in neuroprotection and inflammation control .

Study 3: Pharmacokinetic Properties

Pharmacokinetic studies revealed that this compound has favorable absorption and distribution characteristics. It demonstrated a half-life conducive to therapeutic use and effective plasma concentrations when administered orally .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
GPCR ModulationSignal transduction
Enzyme InhibitionPDE inhibition
NeuroprotectionModulation of neuroprotective pathways

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